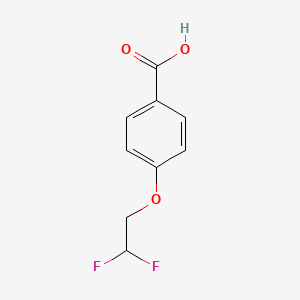

4-(2,2-Difluoroethoxy)benzoic acid

Description

Significance within Fluorinated Organic Acids and Benzoic Acid Derivatives Research

The presence of fluorine atoms in organic molecules can significantly alter their physical, chemical, and biological properties. Fluorinated organic acids, like 4-(2,2-difluoroethoxy)benzoic acid, are a subset of these compounds that have found broad utility. The difluoroethoxy group (-OCHF₂) is a lipophilic hydrogen bond donor and can serve as a bioisostere for other functional groups, influencing factors like metabolic stability and binding affinity in biologically active molecules.

As a derivative of benzoic acid, this compound is part of a well-established class of chemicals used extensively in the pharmaceutical, agrochemical, and material science industries. kaibangchem.comwikipedia.orgnih.govacs.org Benzoic acid and its derivatives are known for their use as preservatives, and as precursors to a wide range of other substances. kaibangchem.comwikipedia.orgacs.org The introduction of the difluoroethoxy group onto the benzoic acid scaffold creates a molecule with modified acidity, reactivity, and biological activity compared to its non-fluorinated counterpart, p-ethoxybenzoic acid. quora.comnist.gov This makes it a subject of interest for researchers looking to fine-tune the properties of new compounds. kaibangchem.com

Historical Context and Evolution of Research on Difluoroethoxy Aromatic Systems

The study of fluorinated organic compounds has expanded dramatically since the mid-20th century. Initially, research focused on simple fluorinated molecules. However, with the development of more sophisticated synthetic methods, chemists began to explore more complex structures, including aromatic systems bearing fluorinated alkyl and alkoxy groups.

The introduction of the difluoroethoxy group into aromatic systems represents a more recent evolution in this field. The development of selective fluorination and etherification techniques has been crucial for the synthesis of compounds like 4-(2,2-difluoroethoxy)benzoic acid. Research into these systems is often driven by the need for novel pharmaceuticals and agrochemicals with enhanced efficacy and specific modes of action. kaibangchem.com The difluoroethoxy group is particularly valued for its ability to modulate the electronic and steric properties of the parent aromatic molecule, leading to new applications in various technology sectors.

Chemical and Physical Properties

The physical and chemical properties of 4-(2,2-Difluoroethoxy)benzoic acid are determined by its molecular structure, which includes a benzene (B151609) ring, a carboxylic acid group, and a difluoroethoxy group. nih.gov These properties are essential for its handling, reaction setup, and potential applications.

| Property | Value |

| Molecular Formula | C₉H₈F₂O₃ |

| Molecular Weight | 202.15 g/mol |

| Appearance | Solid |

| CAS Number | 108928-01-4 |

Synthesis and Manufacturing Processes

The synthesis of 4-(2,2-difluoroethoxy)benzoic acid typically involves multi-step procedures starting from more readily available precursors. A common synthetic strategy involves the etherification of a hydroxybenzoic acid derivative followed by modification of the carboxylic acid group if necessary.

One general approach begins with a protected 4-hydroxybenzoic acid, such as ethyl 4-hydroxybenzoate (B8730719). The key step is the introduction of the difluoroethoxy group. This can be achieved by reacting the starting material with a difluoroethylating agent, such as 2,2-difluoroethyl triflate or a similar reagent, under basic conditions. The base, often a carbonate or hydride, deprotonates the phenolic hydroxyl group, which then acts as a nucleophile to displace the leaving group on the difluoroethylating agent.

Following the etherification, the protecting group on the carboxylic acid (in this case, the ethyl group) is removed. This is typically accomplished through hydrolysis, often using an aqueous base like sodium hydroxide (B78521), followed by acidification to yield the final 4-(2,2-difluoroethoxy)benzoic acid product. nist.gov

Alternative synthetic routes might involve the oxidation of a corresponding toluene (B28343) derivative or the carboxylation of a difluoroethoxy-substituted benzene ring using organometallic reagents. acs.orggoogle.com The choice of synthetic route can depend on factors like the availability of starting materials, desired yield, and scalability for industrial production.

Spectroscopic Analysis and Characterization

Spectroscopic methods are crucial for confirming the identity and purity of 4-(2,2-difluoroethoxy)benzoic acid. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would show characteristic signals for the aromatic protons, the methylene (B1212753) protons of the ethoxy group, and the acidic proton of the carboxylic acid. The aromatic protons would appear as two distinct doublets in the downfield region, characteristic of a 1,4-disubstituted benzene ring. The methylene protons (-OCH₂-) would appear as a triplet, coupled to the adjacent fluorine atoms. The acidic proton (-COOH) would likely be a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about all the unique carbon environments in the molecule. Key signals would include those for the carboxyl carbon, the aromatic carbons (including the two carbons directly bonded to the oxygen and the carboxyl group, and the two sets of equivalent carbons), and the methylene carbon of the ethoxy group. The carbon of the CHF₂ group would appear as a triplet due to coupling with the two fluorine atoms. rsc.orgchemicalbook.com

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]+ would be observed at an m/z corresponding to the molecular weight (202.15). nih.gov Common fragmentation patterns for benzoic acids include the loss of the hydroxyl group (-OH) and the carboxyl group (-COOH). The presence of the difluoroethoxy group would also lead to characteristic fragmentation patterns. nist.govmassbank.eu

| Spectroscopic Data | Description |

| ¹H NMR | Aromatic protons (2 doublets), -OCH₂- protons (triplet), -COOH proton (broad singlet). hmdb.carsc.org |

| ¹³C NMR | Signals for carboxyl, aromatic, and methylene carbons. CHF₂ carbon appears as a triplet. rsc.orgchemicalbook.com |

| Mass Spectrometry | Molecular ion peak [M]+ at m/z ≈ 202. Characteristic fragmentation includes loss of -OH and -COOH. nist.govmassbank.eu |

Applications in Chemical Research and Industry

The unique properties of 4-(2,2-difluoroethoxy)benzoic acid make it a valuable intermediate in several industrial sectors.

Use as an Intermediate in Agrochemicals

Similar to its role in pharmaceuticals, this compound is also used in the development of new agrochemicals such as herbicides, fungicides, and insecticides. kaibangchem.com The presence of the difluoroethoxy group can lead to increased efficacy and selectivity of the final product. The compound can be used to synthesize active ingredients that have improved environmental persistence profiles or novel modes of action against pests and plant diseases. kaibangchem.com

Applications in Material Science

In material science, fluorinated compounds are often used to create materials with specific surface properties, thermal stability, and chemical resistance. 4-(2,2-Difluoroethoxy)benzoic acid can be used as a monomer or a precursor to monomers for the synthesis of specialty polymers and liquid crystals. The polar carboxyl group combined with the fluorinated tail can be exploited to design molecules with specific self-assembling properties, which are useful in the development of advanced materials and electronic devices. kaibangchem.com

Structure

3D Structure

Properties

IUPAC Name |

4-(2,2-difluoroethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c10-8(11)5-14-7-3-1-6(2-4-7)9(12)13/h1-4,8H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPXVLMHHANYKKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OCC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30599139 | |

| Record name | 4-(2,2-Difluoroethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921623-04-3 | |

| Record name | 4-(2,2-Difluoroethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2,2 Difluoroethoxy Benzoic Acid and Its Precursors

Strategies for Introducing the Difluoroethoxy Moiety to the Benzoic Acid Scaffold

The core challenge in synthesizing 4-(2,2-Difluoroethoxy)benzoic acid lies in the formation of the ether bond between the aromatic ring and the difluoroethoxy group. Several established organic chemistry reactions are adapted for this purpose.

The most common method for forming the ether linkage is the Williamson ether synthesis, a classic SN2 reaction. youtube.comlibretexts.org This approach involves the reaction of a phenoxide ion with a suitable difluoroethyl electrophile.

The process typically begins with the deprotonation of a phenol (B47542), such as a methyl 4-hydroxybenzoate (B8730719), using a strong base like sodium hydride (NaH) or potassium carbonate to form a highly nucleophilic phenoxide. libretexts.orglibretexts.org This phenoxide then attacks a difluoroethyl halide or sulfonate, such as 2,2-difluoroethyl tosylate or 1-bromo-2,2-difluoroethane, displacing the leaving group to form the desired ether. To favor the SN2 mechanism and achieve higher yields, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are generally employed. chem-station.com It is crucial to use a primary alkyl halide to minimize the competing E2 elimination reaction, which can become significant with more sterically hindered reactants. libretexts.org

Table 1: Key Parameters in Williamson Ether Synthesis for Difluoroethoxy Group Formation

| Parameter | Description | Rationale | Common Reagents/Conditions |

| Nucleophile | Phenoxide ion | Strong nucleophile required for SN2 attack. | Generated from 4-hydroxybenzoic acid ester and a base (e.g., K₂CO₃, NaH). |

| Electrophile | 2,2-difluoroethyl with a good leaving group | Primary carbon center minimizes E2 elimination. | 2,2-difluoroethyl tosylate, 1-bromo-2,2-difluoroethane. |

| Solvent | Polar aprotic | Solvates the cation without solvating the nucleophile, accelerating SN2 rate. | DMF, Acetonitrile. |

| Base | Strong base | Ensures complete deprotonation of the phenol to form the reactive phenoxide. | Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃). |

A prevalent and practical route to 4-(2,2-Difluoroethoxy)benzoic acid involves a two-step sequence starting from a protected benzoic acid derivative, typically an ester like methyl 4-hydroxybenzoate. google.com

The first step is the etherification of the phenolic hydroxyl group as described in the nucleophilic substitution section. This yields an intermediate ester, for example, methyl 4-(2,2-difluoroethoxy)benzoate. google.com The second step is the hydrolysis of the ester group to the carboxylic acid. This can be achieved under basic conditions (saponification) using a base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the carboxylate salt. nih.govnih.gov Alternatively, acid-catalyzed hydrolysis can also be employed. This sequential approach is often preferred because the ester group is less reactive than a free carboxylic acid under the basic conditions typically used for the Williamson ether synthesis, thus preventing unwanted side reactions.

The degradation of similar compounds, such as parabens (esters of 4-hydroxybenzoic acid), demonstrates the efficiency of this hydrolysis step, where the ester bond is broken to yield 4-hydroxybenzoic acid. nih.govnih.gov

The synthesis of 4-(2,2-Difluoroethoxy)benzoic acid is inherently a multi-step process when starting from readily available commodity chemicals. A common starting material is 4-hydroxybenzoic acid or its esters. google.com

A representative synthetic pathway is as follows:

Esterification: The carboxylic acid group of 4-hydroxybenzoic acid is first protected, usually as a methyl or ethyl ester, to prevent it from interfering with the subsequent etherification step.

Ether Formation: The phenolic hydroxyl group of the 4-hydroxybenzoate ester is then subjected to a Williamson ether synthesis with a 2,2-difluoroethylating agent to form the difluoroethoxy ether linkage.

Hydrolysis: The final step is the saponification of the ester group to liberate the free carboxylic acid, yielding the target molecule, 4-(2,2-Difluoroethoxy)benzoic acid. google.com

Advanced Synthetic Approaches and Reaction Optimization

Efforts to improve the synthesis of 4-(2,2-Difluoroethoxy)benzoic acid focus on the use of catalysis and the incorporation of green chemistry principles to enhance efficiency and reduce environmental impact.

Catalysis can be applied to several steps in the synthesis. For the etherification step, phase-transfer catalysts (PTCs) like quaternary ammonium (B1175870) salts can be used. PTCs facilitate the transfer of the phenoxide nucleophile from an aqueous or solid phase to the organic phase containing the electrophile, often allowing for milder reaction conditions and avoiding the need for strictly anhydrous solvents.

In the broader context of benzoic acid synthesis, palladium-catalyzed carbonylation reactions have been developed. For instance, aryl iodides can be converted to benzoic acids using carbon monoxide generated electrochemically from CO2, a process mediated by a palladium catalyst. While not a direct synthesis for the title compound, this illustrates advanced catalytic methods that could potentially be adapted.

Applying green chemistry principles aims to make the synthesis more environmentally benign. Key considerations include the choice of solvents, catalysts, and starting materials.

One major green approach is the use of biocatalysis. For example, the precursor 4-hydroxybenzoic acid can be synthesized from renewable feedstocks like L-tyrosine using engineered microorganisms such as Escherichia coli. nih.gov This avoids the use of petroleum-derived starting materials. Furthermore, enzymatic hydrolysis of the intermediate ester offers a mild and highly selective alternative to chemical hydrolysis. nih.govnih.gov

Another green strategy is the use of solvent-free reaction conditions. For the esterification step, solid acid catalysts like modified montmorillonite (B579905) clay can be used to catalyze the reaction between a benzoic acid and an alcohol without the need for a solvent. ijstr.org Such methods reduce volatile organic compound (VOC) emissions and simplify product purification. The ideal green synthesis would maximize atom economy, utilize renewable resources, employ catalytic and biodegradable reagents, and minimize waste generation.

Synthesis of Key Intermediates and Building Blocks for 4-(2,2-Difluoroethoxy)benzoic Acid Analogs

The synthesis of analogs of 4-(2,2-difluoroethoxy)benzoic acid necessitates the strategic preparation of various key intermediates and substituted building blocks. These precursors allow for systematic modifications of the core structure, enabling the exploration of structure-activity relationships. The primary approaches involve the synthesis of substituted phenolic precursors followed by difluoroethoxylation, or the preparation of alternative aromatic cores that can be subsequently elaborated into the final benzoic acid derivatives.

A crucial intermediate in the synthesis of many analogs is a substituted 4-hydroxybenzoic acid derivative, which serves as the scaffold for the introduction of the 2,2-difluoroethoxy group. The synthesis of substituted phenols, in general, is a well-established field, with numerous methods available for introducing a wide array of substituents onto the aromatic ring with high regiochemical control. oregonstate.edunih.gov These methods provide access to a diverse range of phenolic starting materials for the synthesis of 4-(2,2-difluoroethoxy)benzoic acid analogs.

For instance, the synthesis of various substituted benzoic acid analogs has been reported, providing a framework for the preparation of related structures. nih.gov Similarly, the synthesis of derivatives of 4-fluorobenzoic acid highlights methods for creating substituted aromatic rings that could be adapted for the synthesis of fluorinated analogs. globalscientificjournal.comresearchgate.net

A common strategy for creating analogs involves the preparation of aniline-based building blocks, which can then be converted to the corresponding benzoic acid derivatives. For example, methods for the preparation of 4-(difluoromethoxy)aniline (B1299965) google.com and 4-(a-chloro-difluoromethoxy)aniline google.com have been documented. These syntheses typically start from a substituted nitrophenol, which is first etherified and then reduced to the aniline. This approach can be adapted to produce a variety of substituted anilines with the desired difluoroalkoxy side chain, which can then be transformed into the corresponding benzoic acid analogs through standard procedures like the Sandmeyer reaction.

The synthesis of diffractaic acid analogs also offers insights into the preparation of substituted benzoic acid derivatives, involving steps like etherification of phenolic hydroxyl groups and subsequent hydrolysis of methyl esters to the corresponding carboxylic acids. nih.gov

A key building block for many analogs is a substituted phenol. The acidic strength and reactivity of phenols can be modulated by the presence of various substituents on the benzene (B151609) ring. Electron-withdrawing groups generally increase the acidity of the phenolic proton, which can facilitate its reaction with electrophiles, while electron-donating groups have the opposite effect. youtube.comkhanacademy.org This principle is important when planning the synthesis of substituted phenolic precursors.

The table below outlines some key intermediates that serve as building blocks for the synthesis of 4-(2,2-difluoroethoxy)benzoic acid and its analogs, along with their synthetic utility.

| Compound Name | Structure | Synthetic Utility |

| Ethyl p-hydroxybenzoate |  | A key intermediate for the introduction of the 2,2-difluoroethoxy group onto the 4-position of a benzoic acid scaffold. google.comdrugbank.com |

| 4-(Difluoromethoxy)aniline |  | A building block for analogs where the carboxylic acid group is replaced by or derived from an amino group. google.com |

| 4-(a-Chloro-difluoromethoxy)aniline |  | A precursor for analogs with a modified difluoroalkoxy chain. google.com |

| Substituted Phenols |  | General precursors for a wide variety of analogs with different substitution patterns on the aromatic ring. oregonstate.edunih.govnih.gov |

| 4-Nitrobenzoic acid |  | A starting material for the synthesis of ethyl p-hydroxybenzoate via esterification and subsequent reduction. google.com |

The synthesis of these intermediates often involves multi-step sequences. For example, ethyl p-hydroxybenzoate can be synthesized by the esterification of p-hydroxybenzoic acid with ethanol (B145695) in the presence of a catalyst. google.com Alternatively, it can be prepared from 4-nitrobenzoic acid by esterification followed by reduction of the nitro group. google.com The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.

Chemical Reactivity and Derivatization Strategies of 4 2,2 Difluoroethoxy Benzoic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid moiety is a primary site for chemical modification, readily undergoing reactions like esterification and amidation to produce a diverse array of functional derivatives.

Esterification Reactions for Diverse Derivatives

Esterification is a fundamental transformation for 4-(2,2-difluoroethoxy)benzoic acid, enabling the protection of the carboxyl group or modulation of the molecule's physicochemical properties. Several methods are employed to synthesize its ester derivatives.

The most common method is the Fischer-Speier esterification . This reaction involves heating the carboxylic acid with an excess of an alcohol, such as ethanol (B145695) or methanol, in the presence of a strong acid catalyst like concentrated sulfuric acid (H₂SO₄). libretexts.orgopenstax.orgnih.gov The reaction is an equilibrium process, and to drive it towards the ester product, excess alcohol is typically used or water is removed as it forms. nih.gov After the reaction, the mixture is often neutralized with a weak base, such as a 10% sodium carbonate solution, to remove any unreacted acid and the acid catalyst, causing the ester to precipitate. nih.gov

Modern advancements have led to more efficient esterification protocols. Microwave-assisted synthesis has been shown to significantly reduce reaction times compared to conventional refluxing. masterorganicchemistry.com For instance, experiments with substituted benzoic acids have demonstrated that optimized yields can be achieved at elevated temperatures (e.g., 130°C) with short irradiation times. masterorganicchemistry.com

Another approach involves the use of solid acid catalysts , such as modified Montmorillonite (B579905) K10 clay. nih.gov These catalysts offer advantages like easier recovery and reuse, aligning with green chemistry principles. This solvent-free method has proven effective for both electron-donating and electron-withdrawing substituted benzoic acids. nih.gov

A highly effective, two-step alternative to direct esterification involves first converting the carboxylic acid into a more reactive acyl chloride . This is typically achieved by treating 4-(2,2-difluoroethoxy)benzoic acid with thionyl chloride (SOCl₂). researchgate.net The resulting acyl chloride is then reacted with the desired alcohol to form the corresponding ester with high yield. researchgate.net This method is particularly useful when working with sensitive or sterically hindered alcohols.

Table 1: Selected Esterification Methods for Benzoic Acid Derivatives

| Method | Reagents & Conditions | Purpose/Advantage | Citations |

|---|---|---|---|

| Fischer-Speier Esterification | Alcohol (e.g., Ethanol), conc. H₂SO₄, Reflux | Standard, widely used laboratory method. | libretexts.orgopenstax.orgnih.gov |

| Microwave-Assisted | Alcohol, H₂SO₄, Microwave Irradiation (e.g., 130°C, 15 min) | Rapid reaction times, efficient heating. | masterorganicchemistry.com |

| Solid Acid Catalysis | Alcohol, Montmorillonite K10, Solvent-free | Environmentally friendly, reusable catalyst. | nih.gov |

Amidation and Other Carboxyl Group Transformations

Amide derivatives of 4-(2,2-difluoroethoxy)benzoic acid are synthesized through methods analogous to esterification. The Schotten-Baumann reaction is a common technique where the carboxylic acid is first converted to its acyl chloride using thionyl chloride. wikipedia.org The highly reactive acyl chloride is then treated with a primary or secondary amine to form the stable amide bond.

Direct amidation is also possible. In a typical procedure, the carboxylic acid is reacted with an amine in the presence of a base, such as a 10% sodium carbonate solution, with vigorous shaking to promote the reaction and formation of the amide precipitate. libretexts.orgopenstax.org These amidation reactions are fundamental in medicinal chemistry for linking the benzoic acid scaffold to various amine-containing fragments.

Aromatic Electrophilic and Nucleophilic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of 4-(2,2-difluoroethoxy)benzoic acid can undergo substitution reactions, although the reactivity is influenced by the existing substituents: the deactivating carboxylic acid group and the electron-withdrawing difluoroethoxy group.

Directed Ortho-Metalation and Halogenation Studies

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective substitution at the position ortho (adjacent) to a directing metalation group (DMG). umb.edu The DMG, typically a Lewis basic group, coordinates to an organolithium reagent, facilitating deprotonation of the nearest aromatic proton. umb.edu

For benzoic acids, the carboxylic acid group itself can act as a DMG after being deprotonated to form a lithium carboxylate. This group is considered to have an intermediate capacity for directing metalation. The reaction is typically carried out at low temperatures (e.g., -90°C to -78°C) using a strong base like sec-butyllithium (B1581126) (s-BuLi) in the presence of an additive such as N,N,N′,N′-tetramethylethylenediamine (TMEDA). The resulting ortho-lithiated species can then be quenched with various electrophiles to install a new substituent specifically at the C-3 position of 4-(2,2-difluoroethoxy)benzoic acid.

For halogenation , specific methods have been developed to achieve high regioselectivity. A patented process describes the ortho-halogenation of benzoic acids by reacting them with a halogenating agent (e.g., N-bromosuccinimide) in the presence of an alkaline compound. This method allows for the selective introduction of a halogen at the 2-position, ortho to the carboxylic acid group, with high efficiency and shorter reaction times compared to conventional methods.

Modifications of the Difluoroethoxy Group

The 2,2-difluoroethoxy group is generally chemically robust. The ether linkage (C-O) and especially the carbon-fluorine (C-F) bonds are strong and resistant to cleavage under typical reaction conditions. While strong acids like HBr and HI can cleave ethers, these conditions are harsh and would likely affect other parts of the molecule. libretexts.orgopenstax.org Literature specifically detailing the direct chemical modification or functionalization of the 2,2-difluoroethoxy group once it is attached to the aromatic ring is scarce, reflecting its inherent stability.

Synthesis and Characterization of Structurally Related Difluoroethoxybenzoic Acid Derivatives

The synthesis and characterization of various substituted benzoic acids provide a framework for understanding potential derivatives of 4-(2,2-difluoroethoxy)benzoic acid. These analogues are often prepared for structure-activity relationship studies in drug discovery. Research has documented the preparation of numerous related compounds, including hydroxylated, aminated, and further halogenated versions.

Biological and Pharmacological Investigations of 4 2,2 Difluoroethoxy Benzoic Acid and Its Analogs

In Vitro Biological Activity Screening

In vitro studies are crucial for the initial assessment of a compound's biological activity. For the broader family of benzoic acid derivatives, a range of activities has been reported.

Antimicrobial Properties and Membrane Disruption Mechanisms

The antimicrobial activity of various chemical compounds, including peptides and other small molecules, is often linked to their ability to disrupt the integrity of microbial cell membranes. This disruption can lead to the leakage of cellular contents and ultimately cell death. The general mechanism involves the interaction of the compound with the lipid bilayer of the bacterial membrane. Techniques such as fluorescence microscopy using dyes like SYTOX Green or propidium (B1200493) iodide can be employed to assess membrane permeabilization.

While these general principles of antimicrobial action and membrane disruption are well-established, specific studies detailing the antimicrobial efficacy of 4-(2,2-Difluoroethoxy)benzoic acid or its direct analogs, or their ability to cause membrane disruption, are not readily found in the current body of scientific literature.

Anti-inflammatory Effects and Cellular Pathway Modulation

Inflammation is a complex biological response, and various compounds are investigated for their ability to modulate inflammatory pathways. For instance, some benzoic acid derivatives have been shown to possess anti-inflammatory properties. One study on 2-hydroxy-4-methoxy benzoic acid, an analog of the target compound, demonstrated its ability to attenuate hepatotoxicity in rats through anti-inflammatory and antioxidant mechanisms. This effect was associated with the modulation of inflammatory cytokines such as TNF-α, IL-1β, IL-10, and IL-6. Another study on a different benzoic acid derivative showed anti-inflammatory effects in both cell culture and zebrafish models, mediated through the activation of the α7nAChR receptor and subsequent inhibition of the NF-κB pathway.

However, specific research investigating the anti-inflammatory potential of 4-(2,2-Difluoroethoxy)benzoic acid and its influence on cellular signaling pathways has not been identified.

Enzyme Inhibition Studies (e.g., AHAS, Neuraminidase, Proteasome)

Enzyme inhibition is a common mechanism of action for many therapeutic agents. Benzoic acid derivatives have been explored as inhibitors for various enzymes. For example, some benzoic acid-based compounds have been designed and synthesized as inhibitors of influenza neuraminidase, a key enzyme in the life cycle of the influenza virus. These inhibitors are designed to mimic the natural substrate of the enzyme, sialic acid, and bind to the active site.

Despite the investigation of other benzoic acid derivatives as enzyme inhibitors, there is a lack of specific studies on the inhibitory activity of 4-(2,2-Difluoroethoxy)benzoic acid against enzymes such as acetohydroxyacid synthase (AHAS), neuraminidase, or the proteasome.

In Vivo Efficacy Studies in Relevant Biological Models

In vivo studies are essential to evaluate the efficacy and pharmacological properties of a compound in a living organism. For instance, a study on the benzoic acid derivative NC-5 demonstrated its antiviral activity in a mouse model of influenza, where it reduced body weight loss and lung injury. Similarly, the anti-inflammatory effects of another derivative were evaluated in zebrafish models.

Currently, there are no published in vivo efficacy studies specifically for 4-(2,2-Difluoroethoxy)benzoic acid in any biological model.

Mechanistic Investigations of Biological Action

Understanding the molecular interactions of a compound with its biological targets is fundamental to drug discovery and development.

Molecular Interactions with Biological Targets (e.g., Receptors, Enzymes, Membranes)

The interaction of a compound with biological targets such as receptors, enzymes, and membranes dictates its biological effect. For example, the binding of benzoic acid-based inhibitors to the active site of influenza neuraminidase has been characterized at the molecular level using techniques like X-ray crystallography. These studies reveal the specific contacts and conformational changes that occur upon binding. The interaction of antimicrobial peptides with bacterial membranes is another area where molecular interactions are studied to understand the mechanism of membrane disruption.

Research on 4-(2,2-Difluoroethoxy)benzoic Acid and its Analogs Remains Undisclosed

Despite a comprehensive search of scientific literature and databases, no public-domain research could be found detailing the biological and pharmacological investigations of the chemical compound 4-(2,2-Difluoroethoxy)benzoic acid and its analogs.

Consequently, the development of an article focusing on the structure-activity relationship (SAR) studies and the role of fluorine atoms in the bioavailability and biological interactions of this specific compound and its derivatives is not possible at this time. The requested detailed research findings, data tables, and specific subsection content cannot be generated without accessible scientific data.

The absence of information in the public record suggests that research into the pharmacological properties of 4-(2,2-Difluoroethoxy)benzoic acid may be proprietary, in very early stages of development and not yet published, or that the compound has not been a subject of significant biological investigation.

Further elucidation of the biological and pharmacological profile of 4-(2,2-Difluoroethoxy)benzoic acid and its analogs awaits the future publication of relevant research.

Computational and Theoretical Studies on 4 2,2 Difluoroethoxy Benzoic Acid

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor, to form a stable complex. This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting the binding affinity and mode of interaction with a biological target.

While specific docking studies on 4-(2,2-difluoroethoxy)benzoic acid are not extensively documented in publicly available literature, research on analogous benzoic acid derivatives provides a strong basis for predicting its interaction patterns. Studies on various substituted benzoic acids reveal their ability to act as versatile ligands for a range of protein targets.

For instance, in silico investigations of benzoic acid derivatives targeting the SARS-CoV-2 main protease have shown that the benzoic acid scaffold can fit into the active site of the enzyme. nih.gov The interactions are typically governed by hydrogen bonds involving the carboxylic acid group and hydrophobic interactions with the phenyl ring. The ethoxy group in 4-(2,2-difluoroethoxy)benzoic acid is expected to participate in van der Waals and hydrophobic interactions within a protein's binding pocket. The fluorine atoms, being highly electronegative, can form hydrogen bonds or other electrostatic interactions, potentially enhancing binding affinity.

Similarly, studies on benzoic acid derivatives as modulators of the proteostasis network show their potential to bind to enzymes like cathepsins B and L. nih.gov The binding is often stabilized by a network of interactions. For 4-(2,2-difluoroethoxy)benzoic acid, the carboxylate group would likely form key hydrogen bonds with amino acid residues such as histidine and cysteine in the active site, while the difluoroethoxy-substituted phenyl ring would occupy a hydrophobic pocket. The specific nature and strength of these interactions determine the compound's inhibitory potential.

Table 1: Predicted Interaction Profile for 4-(2,2-Difluoroethoxy)benzoic Acid Based on Analogous Compounds

| Molecular Moiety | Predicted Interaction Type | Potential Interacting Amino Acid Residues |

|---|---|---|

| Carboxylic Acid | Hydrogen Bonding, Ionic Interactions | Arginine, Lysine, Histidine, Serine, Asparagine, Glutamine |

| Phenyl Ring | π-π Stacking, Hydrophobic Interactions | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are used to study the dynamic nature of molecules, including their flexibility, conformational changes, and stability over time. MD simulations provide a moving picture of molecular behavior, which is critical for understanding how a ligand adapts to a protein's binding site.

Classical MD simulations performed on the parent benzoic acid molecule reveal significant insights into its behavior. unimi.itnih.gov These studies show that benzoic acid molecules can form strong hydrogen-bonded dimers and larger aggregates. unimi.itnih.gov The dynamics are influenced by the surrounding environment; for example, confinement can significantly slow down rotational movements and increase local ordering. unimi.itnih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. inonu.edu.tr These calculations provide information on the distribution of electrons, molecular orbital energies, and reactivity descriptors, which are fundamental to understanding a molecule's chemical behavior. researchgate.net

For 4-(2,2-difluoroethoxy)benzoic acid, DFT calculations can elucidate the effects of the electron-withdrawing difluoroethoxy group on the benzoic acid core. Key parameters derived from these calculations include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. researchgate.net The energy gap between them (HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. inonu.edu.tr It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 4-(2,2-difluoroethoxy)benzoic acid, the most negative potential (red/yellow) is expected around the carboxylic acid's oxygen atoms, indicating the primary site for electrophilic attack and hydrogen bond acceptance. The hydrogen of the carboxyl group and potentially the areas around the fluorine atoms would show positive potential (blue), indicating sites for nucleophilic attack.

Global Reactivity Descriptors: These are quantitative measures of a molecule's reactivity. As shown in the table below, descriptors like ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index can be calculated to compare the reactivity of different compounds. researchgate.netmdpi.com

Table 2: Key Electronic Properties and Reactivity Descriptors (Illustrative)

| Property | Definition | Predicted Trend for 4-(2,2-Difluoroethoxy)benzoic acid |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | Lowered by electron-withdrawing groups |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Lowered by electron-withdrawing groups |

| HOMO-LUMO Gap | ELUMO - EHOMO | Potentially smaller, indicating increased reactivity |

| Ionization Potential (I) | Energy required to remove an electron (≈ -EHOMO) | Increased |

| Electron Affinity (A) | Energy released when an electron is added (≈ -ELUMO) | Increased |

| Chemical Hardness (η) | Resistance to change in electron distribution ( (I-A)/2 ) | May vary, indicates stability |

Prediction of Biological Activities and ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity)

In silico models are widely used to predict the pharmacokinetic and toxicological properties of drug candidates, collectively known as ADMET properties. nih.gov These predictions help to identify potential liabilities early in the drug discovery process, reducing the likelihood of late-stage failures.

For 4-(2,2-difluoroethoxy)benzoic acid, ADMET prediction tools can provide valuable data:

Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to assess oral bioavailability. nih.gov The presence of both lipophilic (phenyl ring) and hydrophilic (carboxylic acid) parts suggests a balance that could favor good absorption.

Distribution: Predictions include plasma protein binding and blood-brain barrier penetration. Benzoic acid derivatives are known to bind to plasma proteins like albumin. mdpi.com The lipophilicity introduced by the difluoroethoxy group might influence the extent of this binding.

Metabolism: The models predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. nih.gov Inhibition of major CYP isoforms (e.g., 3A4, 2D6, 2C9) is a key concern for potential drug-drug interactions.

Excretion: The route and rate of elimination from the body are estimated.

Toxicity: A range of potential toxicities, such as mutagenicity (Ames test), carcinogenicity, and cardiotoxicity (hERG inhibition), can be flagged by these predictive models. nih.gov

Furthermore, computational tools like PASS (Prediction of Activity Spectra for Substances) can screen the molecule against vast databases to predict a wide range of potential biological activities, suggesting therapeutic areas where the compound might be effective. inonu.edu.tr

Table 3: Predicted ADMET Profile for 4-(2,2-Difluoroethoxy)benzoic Acid (Illustrative)

| ADMET Parameter | Predicted Property | Rationale/Significance |

|---|---|---|

| Absorption | ||

| Oral Bioavailability | Likely moderate to good | Compliance with Lipinski's and Veber's rules is expected. nih.gov |

| Caco-2 Permeability | Moderate | Indicates potential for absorption across the gut wall. |

| Distribution | ||

| Plasma Protein Binding | High | Common for acidic drugs with lipophilic character. mdpi.com |

| Blood-Brain Barrier | Unlikely to be high | The carboxylic acid group generally limits CNS penetration. |

| Metabolism | ||

| CYP450 Inhibition | Possible | Evaluation against major isoforms (e.g., 2C9, 3A4) is needed. nih.gov |

| Toxicity | ||

| Ames Mutagenicity | Likely negative | Benzoic acid scaffold is generally non-mutagenic. |

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of "4-(2,2-Difluoroethoxy)benzoic acid." Both ¹H NMR and ¹³C NMR are utilized to map the chemical environment of each hydrogen and carbon atom within the molecule.

In ¹H NMR spectroscopy, the distinct electronic environments of the protons lead to characteristic chemical shifts. docbrown.info For "4-(2,2-Difluoroethoxy)benzoic acid," the spectrum would display several key signals. The proton of the carboxylic acid (-COOH) typically appears as a broad singlet far downfield. The protons on the aromatic ring show a distinct splitting pattern characteristic of a 1,4-disubstituted benzene (B151609) ring, appearing as two sets of doublets. reddit.com The methylene (B1212753) protons (-OCH₂-) of the ethoxy group are adjacent to an oxygen atom and a difluoromethyl group, resulting in a triplet. The single proton on the difluoromethyl group (-CHF₂) is coupled to the two methylene protons, producing a triplet of triplets.

¹³C NMR spectroscopy provides information on the carbon skeleton. docbrown.info The spectrum of "4-(2,2-Difluoroethoxy)benzoic acid" would show a signal for the carbonyl carbon of the carboxylic acid at a significant downfield shift due to the electronegative oxygen atoms. docbrown.inforesearchgate.net The aromatic carbons would appear in the typical aromatic region, with their signals differentiated based on their position relative to the substituents. The carbon attached to the ether oxygen would be shifted downfield compared to the other ring carbons. The two carbons of the difluoroethoxy group would also have characteristic shifts, influenced by the adjacent fluorine and oxygen atoms.

Table 1: Predicted ¹H and ¹³C NMR Data for 4-(2,2-Difluoroethoxy)benzoic acid Predicted data based on analysis of similar compounds.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid | ¹H | > 10.0 | Broad Singlet |

| Aromatic | ¹H | ~ 8.0 | Doublet |

| Aromatic | ¹H | ~ 7.1 | Doublet |

| -CHF₂ | ¹H | ~ 6.5 | Triplet of Triplets |

| -OCH₂- | ¹H | ~ 4.4 | Triplet |

| Carbonyl (-COOH) | ¹³C | ~ 167 | Singlet |

| Aromatic (C-O) | ¹³C | ~ 162 | Singlet |

| Aromatic (CH) | ¹³C | ~ 132 | Singlet |

| Aromatic (CH) | ¹³C | ~ 116 | Singlet |

| Aromatic (C-COOH) | ¹³C | ~ 125 | Singlet |

| -CHF₂ | ¹³C | ~ 114 | Triplet (due to C-F coupling) |

| -OCH₂- | ¹³C | ~ 68 | Triplet (due to C-F coupling) |

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Pathway Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of "4-(2,2-Difluoroethoxy)benzoic acid" and to study its fragmentation patterns under ionization. The exact mass of the molecule can be determined with high-resolution mass spectrometry, confirming its molecular formula, C₉H₈F₂O₃.

In a typical electron ionization (EI) mass spectrum, the molecule would first form a molecular ion ([M]⁺). This ion is often unstable and undergoes fragmentation, breaking at its weakest bonds. For "4-(2,2-Difluoroethoxy)benzoic acid," characteristic fragmentation pathways would include:

Loss of the carboxylic acid group: A prominent peak corresponding to the [M-COOH]⁺ fragment.

Loss of a hydroxyl radical: A peak representing the [M-OH]⁺ fragment, forming an acylium ion.

Cleavage of the ether bond: Fragmentation can occur at the C-O bond of the ethoxy group, leading to the loss of the entire difluoroethoxy group, [M-OCH₂CHF₂]⁺, or fragments thereof.

Loss of the difluoromethyl group: A fragment corresponding to [M-CHF₂]⁺.

The analysis of these fragment ions allows researchers to piece together the molecular structure, providing corroborating evidence for the structure elucidated by NMR.

Table 2: Plausible Mass Spectrometry Fragmentation for 4-(2,2-Difluoroethoxy)benzoic acid

| Fragment Ion | Description |

| [C₉H₈F₂O₃]⁺ | Molecular Ion (M⁺) |

| [C₈H₈F₂O]⁺ | Loss of the carboxyl group (-COOH) |

| [C₉H₇F₂O₂]⁺ | Loss of a hydroxyl radical (-OH) |

| [C₇H₅O₂]⁺ | Loss of the difluoroethoxy group (-OCH₂CHF₂) |

| [C₉H₈FO₃]⁺ | Loss of a fluorine atom (-F) |

Chromatographic Methods (HPLC, GC) for Purity Assessment and Quantitative Analysis in Complex Matrices

Chromatographic techniques are essential for separating "4-(2,2-Difluoroethoxy)benzoic acid" from impurities, starting materials, and byproducts, as well as for its quantitative determination.

High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of benzoic acid derivatives. sigmaaldrich.comthaiscience.info A reversed-phase HPLC method, typically using a C18 column, is well-suited for this compound. The mobile phase usually consists of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or a dilute acid such as trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol. sigmaaldrich.comthaiscience.info Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance. sigmaaldrich.com This method allows for the accurate determination of purity and can be validated for linearity, accuracy, and precision to quantify the compound in complex mixtures. thaiscience.infoekb.eg

Gas Chromatography (GC) can also be used, but the high polarity and low volatility of the carboxylic acid group can lead to poor peak shape and adsorption on the column. researchgate.net To overcome this, derivatization is often necessary. The carboxylic acid is converted into a more volatile and less polar ester (e.g., a methyl or silyl (B83357) ester) prior to injection. researchgate.netnih.gov This process improves chromatographic performance, allowing for effective separation and quantification, often with a flame ionization detector (FID) or a mass spectrometer (GC-MS). nih.gov Commercial standards for similar compounds, such as 4-(difluoromethoxy)benzoic acid, specify GC as a method for purity analysis, indicating its applicability in quality control. avantorsciences.com

Table 3: Typical HPLC Conditions for Analysis of Benzoic Acid Derivatives

| Parameter | Condition | Reference |

| Column | Ascentis® C18, 5 µm | sigmaaldrich.com |

| Mobile Phase | Acetonitrile/Water with 10mM TFA (30:70) | sigmaaldrich.com |

| Flow Rate | 1.0 mL/min | sigmaaldrich.com |

| Detector | UV at 220 nm or 234 nm | sigmaaldrich.comthaiscience.info |

| Temperature | 30 °C | sigmaaldrich.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis and Interaction Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. For "4-(2,2-Difluoroethoxy)benzoic acid," the electronic transitions within the aromatic ring, which is conjugated with the carbonyl group, give rise to strong UV absorption. The spectrum is expected to show a characteristic maximum absorption wavelength (λmax), likely in the 230-280 nm range.

This property is highly useful for quantitative analysis. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte. By preparing a series of standard solutions and measuring their absorbance, a calibration curve can be constructed. This allows for the rapid and accurate determination of the concentration of "4-(2,2-Difluoroethoxy)benzoic acid" in a sample. Furthermore, UV-Vis spectroscopy can be used to study interactions with other molecules, as binding events can cause a shift in the λmax or a change in absorbance.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. slideshare.net

Infrared (IR) Spectroscopy of "4-(2,2-Difluoroethoxy)benzoic acid" provides a unique fingerprint based on the vibrations of its chemical bonds. docbrown.info Key characteristic absorption bands include:

A very broad O-H stretching band for the carboxylic acid, typically appearing in the region of 3300-2500 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer structure. docbrown.info

A strong, sharp C=O stretching band from the carbonyl group of the carboxylic acid, found around 1700-1680 cm⁻¹. docbrown.info

C-O stretching vibrations associated with the acid and the ether linkage, appearing in the 1320-1210 cm⁻¹ region. docbrown.info

Aromatic C=C stretching vibrations in the 1625-1465 cm⁻¹ range. docbrown.info

Strong C-F stretching bands from the difluoroethoxy group, which would be expected in the 1100-1000 cm⁻¹ region.

Raman Spectroscopy provides complementary information. While IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric vibrations. Therefore, the C=C stretching vibrations of the aromatic ring often produce strong signals in the Raman spectrum. This can be particularly useful for studying the aromatic backbone of the molecule.

Table 4: Characteristic IR Absorption Bands for 4-(2,2-Difluoroethoxy)benzoic acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| Carboxylic Acid (-OH) | O-H Stretch | 3300 - 2500 (Broad) | docbrown.info |

| Carbonyl (-C=O) | C=O Stretch | 1700 - 1680 (Strong, Sharp) | docbrown.inforesearchgate.net |

| Aromatic Ring | C=C Stretch | 1625 - 1465 | docbrown.info |

| Carboxylic Acid/Ether | C-O Stretch | 1320 - 1210 | docbrown.info |

| Difluoroethoxy (-CF₂) | C-F Stretch | ~1100 - 1000 (Strong) |

Terahertz (THz) Spectroscopy for Emerging Analytical Applications

Terahertz (THz) spectroscopy is an emerging analytical technique that probes low-frequency molecular vibrations, typically in the range of 0.1 to 10 THz (3-333 cm⁻¹). These frequencies correspond to large-scale intermolecular vibrations, such as those associated with hydrogen bonding and crystal lattice modes. researchgate.net

While specific THz studies on "4-(2,2-Difluoroethoxy)benzoic acid" are not widely reported, research on benzoic acid itself has demonstrated that THz time-domain spectroscopy (THz-TDS) can reveal distinct absorption spectra related to its crystalline structure and intermolecular forces. researchgate.net This technique could be applied to "4-(2,2-Difluoroethoxy)benzoic acid" to investigate its solid-state properties, including polymorphism (the ability to exist in different crystal structures) and the dynamics of its hydrogen-bonding network. As the technology advances, THz spectroscopy may offer a novel way to characterize the bulk material properties of this and other complex organic molecules. nih.gov

Applications in Chemical Research and Development

Role as Chemical Intermediates in Organic Synthesis

In organic synthesis, an intermediate is a molecule that is formed from reactants and reacts further to give the desired product. 4-(2,2-Difluoroethoxy)benzoic acid serves as a valuable building block for constructing more complex molecular architectures. The carboxylic acid group (-COOH) is a versatile functional handle that can readily undergo a variety of chemical transformations, including esterification, amidation, and reduction.

These reactions allow chemists to link the 4-(2,2-Difluoroethoxy)phenyl group to other molecular fragments. For instance, the formation of amides is a cornerstone reaction in medicinal chemistry for creating stable links in drug candidates. nih.gov The synthesis of complex pharmaceutical compounds often involves the coupling of carboxylic acids with amines. globalscientificjournal.comnih.gov Similarly, esterification is crucial for creating derivatives with modified solubility or reactivity. researchgate.net

The difluoroethoxy group is generally stable under many reaction conditions, making it a reliable substituent that can be carried through multi-step synthetic sequences. Its presence is crucial for modulating the electronic and lipophilic properties of the final target molecule. The synthesis of various fluorinated benzoic acid derivatives, which serve as key intermediates for pharmaceuticals and other specialty chemicals, highlights the importance of such building blocks in modern organic chemistry. semanticscholar.orggoogle.com

| Intermediate Type | Reaction | Application Area | Reference |

| Acyl Halides | Reaction of the carboxylic acid with a halogenating agent (e.g., SOCl₂) | Highly reactive intermediates for forming esters and amides | polymersource.ca |

| Esters | Reaction with alcohols | Prodrugs, liquid crystal components, polymer precursors | researchgate.netnih.gov |

| Amides | Reaction with amines | Pharmaceutical compounds, stable structural linkers | nih.govglobalscientificjournal.com |

| Aryl Precursors | Utilized in cross-coupling reactions | Building complex aromatic systems | nih.gov |

Potential in Agrochemical Development, including Herbicides

The benzoic acid chemical structure is a well-established scaffold in the agrochemical industry, particularly for herbicides. google.com Many commercial herbicides function as synthetic auxins, which are growth regulators that cause uncontrolled and disruptive growth in susceptible broadleaf weeds. iastate.edu

Notable examples of benzoic acid-based herbicides include Dicamba (3,6-dichloro-2-methoxybenzoic acid). wikipedia.org These herbicides are valued for their effectiveness and selectivity. iastate.eduwikipedia.org Research has shown that various substitutions on the benzoic acid ring can significantly alter the herbicidal activity, spectrum, and environmental persistence. nih.gov

While direct studies on 4-(2,2-Difluoroethoxy)benzoic acid as a commercial herbicide are not widely documented, its structure suggests potential in this area. The introduction of fluorine atoms into agrochemical candidates is a common strategy to enhance metabolic stability and modify biological activity. The difluoroethoxy group could influence the compound's binding to the target auxin receptors in plants and affect its uptake and translocation. iastate.edu Therefore, 4-(2,2-Difluoroethoxy)benzoic acid and its derivatives represent an area of interest for the discovery of new herbicides with potentially improved properties compared to existing chlorinated analogues.

| Compound | Chemical Structure | Primary Use | Reference |

| 4-(2,2-Difluoroethoxy)benzoic acid | C₉H₈F₂O₃ | Research Intermediate | nih.gov |

| Dicamba | C₈H₆Cl₂O₃ | Selective Herbicide | wikipedia.org |

| 2,4-D (A phenoxyacetic acid) | C₈H₆Cl₂O₃ | Selective Herbicide | wikipedia.org |

| Chloramben | C₇H₅Cl₂NO₂ | Herbicide (a benzoic acid derivative) | iastate.edu |

Applications in Material Science Research (e.g., Liquid Crystals, Polymers)

In material science, the rigid structure of the benzoic acid moiety is a valuable component for creating ordered materials like liquid crystals and specialized polymers.

Liquid Crystals: Benzoic acid derivatives are frequently used to design liquid crystals (LCs). nih.gov The key to their function is the ability of the carboxylic acid groups on two separate molecules to form strong intermolecular hydrogen bonds. This creates a stable, dimeric structure that is more elongated and rigid than a single molecule. This elongated shape, or mesogen, is fundamental for the formation of liquid crystalline phases, which exhibit properties between those of a conventional liquid and a solid crystal. nih.govnih.gov The 4-(2,2-Difluoroethoxy)benzoic acid molecule is a candidate for forming such hydrogen-bonded liquid crystals (HBLCs), where the fluorinated tail could influence the material's properties, such as its mesophase stability, viscosity, and dielectric anisotropy.

Polymers: The benzoic acid functional group is also useful for incorporation into polymers. Through reactions like esterification or amidation, it can be used as a monomer to synthesize polyesters and polyamides. researchgate.net Incorporating 4-(2,2-Difluoroethoxy)benzoic acid into a polymer backbone would introduce the fluorinated group as a pendant side chain. Fluorinated polymers are known for their unique properties, including high thermal stability, chemical resistance, and low surface energy (hydrophobicity). These characteristics make them suitable for high-performance coatings, advanced textiles, and specialty plastics. mdpi.com For example, block copolymers containing vinylbenzoic acid have been synthesized to create materials with tunable properties at the nanoscale. polymersource.caresearchgate.net

Utility in Drug Discovery and Development as Lead Compounds

The benzoic acid scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. 4-(2,2-Difluoroethoxy)benzoic acid serves as a valuable lead compound or building block in drug discovery. nih.gov

Research has demonstrated the utility of this scaffold in developing treatments for various diseases. For example, a potent corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, ABBV/GLPG-2222, incorporates a complex benzoic acid derivative. The discovery process involved extensive structure-activity relationship (SAR) studies around the benzoate (B1203000) core to optimize potency and efficacy. nih.gov Furthermore, other studies have shown that benzoic acid derivatives can be designed as prodrugs to improve cell membrane permeability, as seen in research targeting tuberculosis. nih.gov The broader class of benzoic acid compounds has also been investigated for activity against a range of targets, including viral proteases. mdpi.com

| Derivative Class | Therapeutic Area | Role of Benzoic Acid Moiety | Reference |

| CFTR Correctors | Cystic Fibrosis | Core scaffold for SAR studies to improve potency | nih.gov |

| Benzoate Esters | Tuberculosis | Prodrugs to enhance mycobacterial cell entry | nih.gov |

| Dinitrobenzoates | Antimycobacterial | Active pharmacophore with enhanced activity in ester form | nih.gov |

| Benzoic Acid Derivatives | Antiviral (e.g., SARS-CoV-2) | Potential inhibitors of key viral enzymes like Mpro | mdpi.com |

Research Gaps and Future Perspectives for 4 2,2 Difluoroethoxy Benzoic Acid

Unexplored Synthetic Avenues and Methodological Advancements

The synthesis of fluorinated benzoic acids has traditionally relied on established methods, but significant opportunities exist for innovation and improvement. dovepress.com Current syntheses may involve multi-step processes or harsh reagents. dovepress.comgoogle.com Future research should focus on developing more efficient, selective, and environmentally benign synthetic routes.

Unexplored avenues include:

Late-Stage Fluorination: Developing methods for the direct introduction of the difluoroethoxy group onto a pre-existing benzoic acid core could drastically shorten synthetic sequences. Palladium-mediated late-stage fluorination techniques, increasingly used for PET imaging agents, could be adapted for this purpose. dovepress.com

Enzymatic Synthesis: The use of biocatalysts, such as cytochrome P450 enzymes or engineered fluorinases, offers a green alternative for producing fluorinated compounds. nih.govnih.gov Research into enzymes capable of recognizing and transforming benzoic acid derivatives could lead to highly selective and sustainable production methods for 4-(2,2-difluoroethoxy)benzoic acid and its analogs. nih.govtandfonline.com

Flow Chemistry: Continuous flow processes can enhance safety, improve reaction efficiency, and allow for easier scalability compared to traditional batch methods. numberanalytics.com Applying flow chemistry to the synthesis of this compound could reduce waste and production costs.

Novel Fluorinating Reagents: The development of new, safer, and more selective difluoroethoxylating agents is crucial. While progress has been made in creating less hazardous fluorinating agents, research into reagents that can deliver the -OCHF2 group directly and efficiently is still a developing area. dovepress.comnumberanalytics.com

Dearomatization-Rearomatization Strategies: A novel approach involves the oxidative dearomatization of phenols to 2,5-cyclohexadienones, which can then react to form gem-difluoroolefins and subsequently be rearomatized to generate fluorinated benzoic acids, avoiding transition metal catalysis. rsc.org

Deeper Mechanistic Understanding of Biological and Chemical Interactions

A significant gap exists in the detailed mechanistic understanding of how 4-(2,2-difluoroethoxy)benzoic acid interacts with biological targets and its fundamental chemical reactivity. The difluoromethyl group (CHF2) is of particular interest as it can act as a lipophilic hydrogen bond donor, a feature not present in non-fluorinated or perfluorinated analogs. researchgate.net This capability is comparable to traditional hydrogen bond donors like hydroxyl or amine groups and could be pivotal for target binding. researchgate.net

Future research should prioritize:

Biophysical Interaction Studies: Employing techniques like X-ray crystallography, NMR spectroscopy, and isothermal titration calorimetry to study the binding of 4-(2,2-difluoroethoxy)benzoic acid to various proteins. This would provide empirical evidence of its binding mode and elucidate the specific role of the difluoroethoxy group in molecular recognition.

Computational Modeling: Using Density Functional Theory (DFT) and molecular dynamics simulations to model interactions at the atomic level. scielo.org.zaresearchgate.netresearchgate.net Such studies can predict binding affinities, identify key intermolecular interactions (like hydrogen bonds from the CHF2 group), and rationalize structure-activity relationships (SAR). scielo.org.zanih.gov

Reactivity and Stability Profiling: A thorough investigation of the compound's metabolic stability and degradation pathways is needed. The strong carbon-fluorine bond generally imparts high stability, but the ether linkage and the aromatic ring are potential sites for metabolism. nih.gov Understanding its metabolic fate is crucial for any potential therapeutic application. nih.govnih.gov

Development of Novel Analogs with Enhanced Specificity and Efficacy

The 4-(2,2-difluoroethoxy)benzoic acid scaffold is a promising starting point for developing novel compounds with tailored biological activities. The benzoic acid moiety is a common feature in many bioactive molecules, including inhibitors of enzymes like Factor Xa and anti-apoptotic proteins Mcl-1 and Bfl-1. nih.govnih.gov The difluoroethoxy group serves as a valuable bioisostere for other functionalities, potentially improving properties like permeability and metabolic stability. rsc.orgnih.gov

Key areas for future development include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of 4-(2,2-difluoroethoxy)benzoic acid to probe the effect of different substituents on activity. This involves creating a library of analogs by altering substituents on the phenyl ring or replacing the carboxylic acid with other acidic bioisosteres (e.g., tetrazoles). nih.govnih.gov

Scaffold Hopping and Hybridization: Incorporating the difluoroethoxybenzoyl moiety into other known pharmacophores. For instance, inspired by the structure of celecoxib, which inhibits PDE5 as an off-target effect, one could design pyrazoline-based structures incorporating the 4-(2,2-difluoroethoxy)phenyl group to create novel, selective PDE5 inhibitors. nih.gov

Fragment-Based Drug Design (FBDD): Using the 4-(2,2-difluoroethoxy)benzoic acid as a starting fragment to build more complex and potent molecules. FBDD can identify optimal interactions within a target's binding site, leading to inhibitors with improved ligand efficiency.

The following table outlines potential analog designs based on SAR principles.

| Modification Strategy | Rationale | Potential Target Class |

| Introduction of additional substituents on the benzene (B151609) ring | To explore additional binding pockets and enhance potency/selectivity. | Kinases, Proteases, Nuclear Receptors |

| Replacement of the carboxylic acid with bioisosteres (e.g., tetrazole, hydroxamic acid) | To modulate acidity (pKa), cell permeability, and metabolic stability. nih.gov | Metalloproteases, GPCRs |

| Variation of the ether linkage (e.g., thioether, sulfone) | To alter geometry, hydrogen bonding capacity, and metabolic profile. | Various enzyme inhibitors |

| Elongation or branching of the fluoroalkyl chain | To probe deeper hydrophobic pockets and fine-tune lipophilicity. | Ion Channels, Transporters |

This table is interactive. Click on the headers to sort.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design and development of new chemical entities. For 4-(2,2-difluoroethoxy)benzoic acid, these computational tools offer a pathway to accelerate research and overcome challenges in traditional drug discovery.

Future applications include:

Predictive Modeling: Developing ML models trained on existing data for fluorinated compounds and benzoic acid derivatives to predict key properties for novel analogs. This includes ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, binding affinity for specific targets, and physicochemical properties like solubility and pKa. mdpi.com

De Novo Design: Utilizing generative AI models to design novel analogs of 4-(2,2-difluoroethoxy)benzoic acid with optimized properties. These models can explore a vast chemical space to propose structures with high predicted activity and favorable drug-like characteristics, moving beyond simple modifications of a known scaffold.

Synthetic Route Prediction: Employing AI tools to predict and optimize synthetic pathways. This can help identify more efficient, cost-effective, and sustainable routes for producing the parent compound and its analogs, potentially uncovering non-intuitive synthetic strategies.

Sustainability and Environmental Impact in Synthesis and Application

The increasing prevalence of organofluorine compounds in pharmaceuticals and materials has raised concerns about their environmental persistence and potential for bioaccumulation. nih.govwikipedia.orgnumberanalytics.com The strength of the carbon-fluorine bond makes many of these compounds resistant to degradation. nih.govnumberanalytics.com

Future research must address these sustainability challenges:

Green Synthesis Protocols: A primary focus should be on developing and implementing green chemistry principles for the synthesis of 4-(2,2-difluoroethoxy)benzoic acid. dovepress.comnumberanalytics.com This includes using renewable starting materials, such as lignin-based benzoic acid derivatives, reducing the use of hazardous solvents and reagents, and designing processes that minimize energy consumption and waste generation. rsc.orgrsc.orgresearchgate.net

Biodegradability Studies: Conducting thorough studies to assess the environmental fate and biodegradability of 4-(2,2-difluoroethoxy)benzoic acid and its potential metabolites. Understanding how microorganisms might interact with and potentially degrade this compound is crucial for assessing its long-term environmental impact. nih.gov

Lifecycle Assessment: Performing a comprehensive lifecycle assessment for the compound, from synthesis to final application and disposal. This analysis would identify the main environmental hotspots and guide the development of more sustainable alternatives and practices throughout the product's lifecycle.

Q & A

Q. How can contradictory bioactivity data across fluorinated benzoic acid derivatives be resolved?

- Methodology : Conduct structure-activity relationship (SAR) studies with systematic variation of substituents. For example, replace difluoroethoxy with trifluoromethyl () or hydroxyl groups () to isolate electronic vs. steric effects. Validate using in vitro assays (e.g., antimicrobial or enzyme inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.